molecular formula C12H16N2O2 B017747 1-Acetyl-4-(4-hydroxyphenyl)piperazine CAS No. 67914-60-7

1-Acetyl-4-(4-hydroxyphenyl)piperazine

Cat. No.: B017747
CAS No.: 67914-60-7
M. Wt: 220.27 g/mol
InChI Key: AGVNLFCRZULMKK-UHFFFAOYSA-N
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Description

Beta-Glycerol Phosphate Disodium Salt: is a versatile compound widely used in various research domains, including cell biology, biochemical research, and metabolomics. It is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor. This compound is extensively utilized in chitosan hydrogel formulations for drug delivery research and serves as a phosphate source for cell growth and recombinant protein production .

Mechanism of Action

Target of Action

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) is a structural analog of acetaminophen

Mode of Action

As a structural analog of acetaminophen, it might share a similar mode of action, which involves inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are mediators of pain and inflammation .

Biochemical Pathways

AHPP may affect the same biochemical pathways as acetaminophen, given their structural similarity. Acetaminophen primarily affects the arachidonic acid pathway by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . .

Result of Action

As a structural analog of acetaminophen, it might share similar effects, such as reducing pain and inflammation by decreasing prostaglandin production . .

Action Environment

The influence of environmental factors on AHPP’s action, efficacy, and stability is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect its action. For instance, the compound’s melting point is 180-185°C , suggesting that it is stable at room temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Beta-Glycerol Phosphate Disodium Salt involves the reaction of glycerol with phosphoric acid in the presence of sodium hydroxide. The reaction typically proceeds under controlled temperature and pH conditions to ensure the formation of the desired beta isomer. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .

Industrial Production Methods: : Industrial production of Beta-Glycerol Phosphate Disodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: : Beta-Glycerol Phosphate Disodium Salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation. It is commonly used as a phosphate donor in biochemical reactions and can be hydrolyzed to release inorganic phosphate and glycerol .

Common Reagents and Conditions

    Hydrolysis: This reaction occurs in the presence of water and is catalyzed by alkaline phosphatase enzymes.

    Phosphorylation: Beta-Glycerol Phosphate Disodium Salt can act as a phosphate donor in phosphorylation reactions, which are catalyzed by kinases.

Major Products

Scientific Research Applications

Chemistry: : Beta-Glycerol Phosphate Disodium Salt is used as a reagent in various chemical reactions, particularly those involving phosphorylation and hydrolysis. It is also used in the preparation of biodegradable hydrogels and other advanced materials .

Biology: : In cell biology, this compound plays a pivotal role as a phosphate group donor in matrix mineralization studies. It accelerates calcification in vascular smooth muscle cells and promotes bone matrix mineralization when delivered to osteoblasts .

Medicine: : Beta-Glycerol Phosphate Disodium Salt is utilized in drug delivery research, particularly in the formulation of chitosan hydrogels. It also serves as a phosphate source in cell culture media, supporting the growth and differentiation of various cell types .

Industry: : In industrial applications, this compound is used in micro-arc oxidation electrolyte solutions to create photocatalytic coatings. It is also employed in the production of recombinant proteins and other biotechnological products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Beta-Glycerol Phosphate Disodium Salt is unique due to its high biological activity and specificity as a phosphate donor. Its ability to promote bone matrix mineralization and support cell growth makes it particularly valuable in biomedical research and applications .

Properties

IUPAC Name

1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNLFCRZULMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057804
Record name 4-(4-Acetylpiperazin-4-yl)phenol
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Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67914-60-7
Record name 1-Acetyl-4-(4-hydroxyphenyl)piperazine
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Record name 1-Acetyl-4-(4-hydroxyphenyl)piperazine
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Record name 4-(4-Acetylpiperazin-4-yl)phenol
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Record name 1-acetyl-4-(4-hydroxyphenyl)piperazine
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Record name 1-ACETYL-4-(4-HYDROXYPHENYL)PIPERAZINE
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Synthesis routes and methods

Procedure details

A mixture of 33.8 parts of 4-(1-piperazinyl)-phenol dihydrobromide, 11.2 parts of acetic acid anhydride, 42 parts of potassium carbonate and 300 parts of 1,4-dioxane is stirred and refluxed for 3 days. The reaction mixture is filtered and the filtrate is evaporated. The solid residue is stirred in water and sodium hydrogen carbonate is added. The whole is stirred for 30 minutes. The precipitated product is filtered off and dissolved in a diluted hydrochloric acid solution. The solution is extracted with trichloromethane. The acid aqueous phase is separated and neutralized with ammonium hydroxide. The product is filtered off and crystallized from ethanol, yielding 5.7 parts of 1-acetyl-4-(4-hydroxyphenyl)piperazine; mp. 181.3° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary synthetic route for producing 1-Acetyl-4-(4-hydroxyphenyl)piperazine and how does it compare to other methods?

A1: Several methods have been explored for synthesizing this compound. One approach utilizes piperazine hexahydrate and p-chloronitrobenzene as starting materials []. This method has shown promising results with yields exceeding those of previously reported routes, suggesting its potential for commercial production []. Another process involves a three-step synthesis starting from bis-(2-chloroethyl)amine hydrochloride and p-aminophenol. This method proceeds through chlorination, cyclization, and acylation reactions, ultimately yielding the target compound with a yield of 37.5% []. This process is considered advantageous due to its simplicity and cost-effectiveness []. An alternative strategy employs diethanolamine and 4-aminoanisole as starting materials, involving bromination-cyclization in a one-pot procedure followed by demethylation and acetylation. This particular method provides an overall yield of 26.4% [].

Q2: How is this compound used in the synthesis of ketoconazole?

A2: this compound serves as the side chain moiety in ketoconazole. In the final step of ketoconazole synthesis, it reacts with a suitably activated ketoconazole precursor. For example, a method utilizing phase-transfer catalysis involves reacting this compound with the methanesulfonyl ester of (2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol []. This condensation reaction results in the formation of ketoconazole [].

Q3: Are there any computational chemistry studies on this compound?

A3: Yes, spectroscopic studies, along with quantum chemical computations and molecular docking simulations, have been performed on this compound []. While the specific details of these studies are not provided in the abstract, this highlights the application of computational techniques in understanding the properties and potential interactions of this compound [].

Q4: Has this compound been investigated for activities beyond antifungal applications?

A4: Interestingly, this compound has been explored in a study involving the bromodomain of the bromodomain adjacent to zinc finger domain protein 2B (BAZ2B) []. This suggests potential research interest in this compound beyond its established role in antifungal drug synthesis [].

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